O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate
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Overview
Description
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is a complex organic compound that plays a significant role in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate typically involves multiple steps. One common method includes the acetylation of 2-acetamido-2-deoxy-D-glucose to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose. This intermediate is then reacted with 4-nitrophenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups and specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove acetyl groups, yielding the deacetylated form.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield deacetylated derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycopeptides.
Biology: The compound is employed in studying enzyme mechanisms and carbohydrate-protein interactions.
Industry: The compound is used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: A similar compound used in carbohydrate chemistry.
O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-α-(fluoren-9-yl-methoxycarbonyl)-L-serine: Another related compound used in glycopeptide synthesis.
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: A derivative used in carbohydrate research.
Uniqueness
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a building block for complex molecules and its potential in enzyme inhibition make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O12/c1-10(26)22-17-19(35-13(4)29)18(34-12(3)28)16(9-33-11(2)27)36-20(17)24-37-21(30)23-14-5-7-15(8-6-14)25(31)32/h5-8,16-19H,9H2,1-4H3,(H,22,26)(H,23,30)/b24-20+/t16-,17-,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLIDGXKILYSJS-HOWPJYOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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